1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3
Overview
Description
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is a deuterated derivative of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This compound is characterized by the presence of a chloropropoxy group and a methoxy group attached to a phenyl ring, with an ethanone moiety. The deuterium atoms replace the hydrogen atoms in the ethanone group, which can be useful in various scientific studies, particularly in spectroscopy and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropanol and 3-methoxyphenol.
Formation of Chloropropoxy Group: 3-chloropropanol is reacted with a base to form the chloropropoxy group.
Attachment to Phenyl Ring: The chloropropoxy group is then attached to the 3-methoxyphenol through an etherification reaction.
Formation of Ethanone Group: The resulting compound is then subjected to Friedel-Crafts acylation using acetyl chloride-d3 and a Lewis acid catalyst like aluminum chloride to introduce the ethanone-d3 group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 3-chloropropanol, 3-methoxyphenol, and acetyl chloride-d3.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways of similar compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways by binding to specific proteins or altering the expression of certain genes.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone: The non-deuterated version of the compound.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]propanone: A similar compound with a propanone group instead of an ethanone group.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]butanone: A similar compound with a butanone group.
Uniqueness
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This property allows for detailed investigation of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
1-[4-(3-chloropropoxy)-3-(trideuteriomethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVSSYQKVBALO-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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